Dendrophenol

Vue d'ensemble

Description

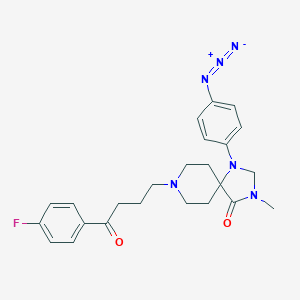

JTT-553 est un composé nouveau qui agit comme inhibiteur de l'enzyme acyl CoA : diacylglycérol acyltransférase 1. Cette enzyme est cruciale dans la resynthèse des triglycérides à partir des acides gras libres et du diacylglycérol. En inhibant cette enzyme, JTT-553 contribue à supprimer l'élévation postprandiale des lipides plasmatiques, ce qui en fait un agent thérapeutique prometteur pour des affections telles que l'obésité et le diabète de type 2 .

Applications De Recherche Scientifique

JTT-553 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a model compound to study the inhibition of acyl CoAdiacylglycerol acyltransferase 1.

Biology: Researchers use JTT-553 to investigate the role of triglyceride synthesis in cellular metabolism.

Medicine: JTT-553 is being studied for its potential therapeutic effects in treating obesity and type 2 diabetes mellitus by reducing body weight and improving glucose metabolism

Mécanisme D'action

Dendrophenol: A Comprehensive Review of Its Mechanism of Action

This compound, also known as Moscatilin, is a natural product isolated from the stem of Dendrobium loddigesii Rolfe . It has been recognized for its therapeutic benefits, particularly its antineoplastic activity . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound primarily acts as an inhibitor of NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

It is known to interact with its primary target, nf-κb, leading to changes in the transcription of dna and the production of cytokines . This interaction may result in the inhibition of inflammation and cell proliferation, which could explain its antineoplastic activity .

Biochemical Pathways

This compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound may protect pancreatic β-cell dysfunction and insulin resistance in the liver . It may also up-regulate the abundance of short-chain fatty acids (SCFAs) to stimulate GLP-1 secretion through gut microbiota . .

Pharmacokinetics

Like other polyphenols, it is expected to undergo multiple biotransformations to yield metabolites of different biological properties . The initial site of contact for polyphenols is the saliva, followed by the stomach, where the pH of the fluids and proteins may modify the polyphenol to a certain extent .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antineoplastic activity . By inhibiting NF-κB, this compound may suppress inflammation and cell proliferation, potentially leading to a reduction in tumor growth . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, in vitro plant cultures have shown that elicitors, such as chitosan, salicylic acid, and methyl jasmonate, can enhance the content of this compound . This suggests that the environment in which this compound is produced and administered can significantly impact its action and efficacy.

Méthodes De Préparation

La synthèse de JTT-553 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un composé spiroL'étape finale implique la formation du sel de monobenzènesulfonate d'acide acétique . Les méthodes de production industrielle de JTT-553 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

JTT-553 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du groupe amino, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit au niveau du système cyclique oxazin-6-yle.

Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

JTT-553 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de l'acyl CoAdiacylglycérol acyltransférase 1.

Biologie : Les chercheurs utilisent JTT-553 pour étudier le rôle de la synthèse des triglycérides dans le métabolisme cellulaire.

Médecine : JTT-553 est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'obésité et du diabète de type 2 en réduisant le poids corporel et en améliorant le métabolisme du glucose

Mécanisme d'action

JTT-553 exerce ses effets en inhibant l'enzyme acyl CoA : diacylglycérol acyltransférase 1 dans les entérocytes de l'intestin grêle. Cette inhibition empêche la resynthèse des triglycérides à partir des acides gras libres et du diacylglycérol, ce qui entraîne une réduction des taux de lipides plasmatiques postprandiaux. Le composé active également la voie de la protéine kinase C, ce qui renforce encore ses effets hypolipidémiants .

Comparaison Avec Des Composés Similaires

JTT-553 est unique par rapport aux autres inhibiteurs de l'acyl CoA : diacylglycérol acyltransférase 1 en raison de sa structure spécifique et de sa forte sélectivité. Des composés similaires incluent :

A-922500 : Un autre inhibiteur de l'acyl CoAdiacylglycérol acyltransférase 1 avec une structure de base différente.

PF-04620110 : Un composé présentant des effets inhibiteurs similaires mais des propriétés pharmacocinétiques différentes.

T-863 : Un inhibiteur qui cible à la fois l'acyl CoAdiacylglycérol acyltransférase 1 et l'acyl CoAdiacylglycérol acyltransférase 2

JTT-553 se distingue par sa forte sélectivité pour l'acyl CoA : diacylglycérol acyltransférase 1 et sa capacité à réduire le poids corporel et à améliorer le métabolisme du glucose chez les modèles animaux .

Propriétés

IUPAC Name |

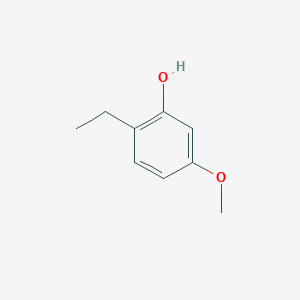

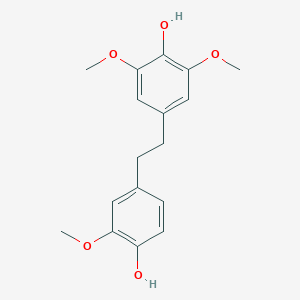

4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRAYUIKLRABOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148752 | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108853-14-1 | |

| Record name | Moscatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dendrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of dendrophenol and where has it been found?

A1: this compound (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl) is a bibenzyl compound. [] It possesses two benzene rings linked by a two-carbon bridge, with hydroxyl and methoxy substituents. This compound has been isolated from the stems of Dendrobium candidum alongside other bibenzyls. []

Q2: How potent is this compound's immunosuppressive activity compared to other similar compounds found in Dendrobium species?

A2: While this compound itself has shown immunosuppressive activity, two newly discovered bibenzyl-phenylpropane hybrids, dendrophenols A and B, isolated from Dendrobium devonianum, exhibited significantly greater potency. [] this compound A displayed an IC50 of 1.62 μM, while this compound B demonstrated an even more potent IC50 of 0.41 μM against T lymphocytes. [] These values were considerably lower than those observed for this compound and other related bibenzyls in the same study. []

Q3: What is the mechanism of action for the immunosuppressive activity of this compound and related compounds?

A3: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound and its derivatives, like dendrophenols A and B, exhibit specific immunosuppressive effects on T lymphocytes. [] Further research is needed to determine the precise molecular targets and downstream signaling pathways affected by these compounds.

Q4: Are there any known analytical methods for characterizing and quantifying this compound?

A4: Researchers have employed various spectroscopic techniques to characterize this compound, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These methods provide valuable information about the compound's structure and purity. Quantitative analysis, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, could be employed for determining this compound concentrations in plant material or biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)